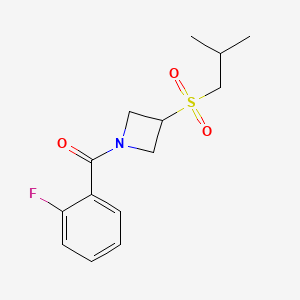

(2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is also known as AZD-9164 and belongs to the class of azetidinone-containing molecules. The compound has shown potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

科学的研究の応用

Cholesterol Absorption Inhibition

A study highlighted the discovery of a compound structurally similar to (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone, specifically SCH 58235. This compound was designed as a potent, orally active inhibitor of cholesterol absorption, showcasing potential in lowering total plasma cholesterol in animal models (Rosenblum et al., 1998).

Radiolabelling and Imaging

Another study focused on the synthesis and in vivo evaluation of a compound similar in structure for potential use as a SPECT tracer for the serotonin 5-HT2A receptor. This research demonstrated the utility of such compounds in radiolabelling for brain imaging applications (Blanckaert et al., 2007).

Antitumor Activity

The synthesis and biological evaluation of compounds structurally related to (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone have been explored for their potential antitumor activity. A particular focus was on their inhibitory effects on cancer cell proliferation (Tang & Fu, 2018).

Catalytic Asymmetric Addition

A study explored the use of enantiopure azetidine derivatives, closely related to the compound , for catalytic asymmetric addition in organic synthesis. This research demonstrates the utility of such compounds in facilitating highly selective chemical reactions (Wang et al., 2008).

Drug Disposition Studies

Research on a compound with a similar chemical structure, GDC-0973, investigated its disposition in preclinical species and its relationship to efficacy in animal models. This study provides insights into the pharmacokinetics and pharmacodynamics of such compounds (Choo et al., 2012).

作用機序

Target of Action

The primary target of (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is the serine hydrolase monoacylglycerol lipase (MAGL) . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .

Mode of Action

(2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .

Biochemical Pathways

The inhibition of 2-AG degradation by (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone affects the endocannabinoid system. This system plays a crucial role in various physiological processes, including mood regulation, appetite, pain sensation, and inflammation . By inhibiting MAGL, the compound indirectly leads to CB1 occupancy by raising 2-AG levels .

Pharmacokinetics

It is known that the compound binds to magl in a time- and dose-dependent manner

Result of Action

The action of (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone results in significant increases in 2-AG and norepinephrine levels . In vivo, the compound exhibits antinociceptive efficacy in models of inflammatory and neuropathic pain . It is also noted that the compound can produce neuropathic antinociception without inducing hippocampal synaptic depression or decreasing electroencephalogram gamma power .

特性

IUPAC Name |

(2-fluorophenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO3S/c1-10(2)9-20(18,19)11-7-16(8-11)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGYPUIEQHVXHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2514860.png)

![Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2514863.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide](/img/structure/B2514864.png)

![3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2514867.png)

![tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate](/img/structure/B2514871.png)

![N-([2,2'-bifuran]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2514872.png)

![2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2514874.png)